molecular formula C24H26N2O5S B11399473 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11399473
M. Wt: 454.5 g/mol
InChI Key: YRIHRVQZEQJMHT-UHFFFAOYSA-N
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Description

6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using 4-methylpiperidine and a suitable leaving group on the chromene core.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the piperidine-substituted chromene with a sulfonyl chloride derivative under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new chromene derivatives with potential biological activities.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in altered cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxamide derivatives: These compounds share the chromene core and carboxamide group but may differ in the substituents on the aromatic ring or the piperidine ring.

    Piperidine sulfonamides: These compounds feature the piperidine ring and sulfonamide linkage but may have different core structures.

Uniqueness

6-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

6-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H26N2O5S/c1-3-17-4-9-22-20(14-17)21(27)15-23(31-22)24(28)25-18-5-7-19(8-6-18)32(29,30)26-12-10-16(2)11-13-26/h4-9,14-16H,3,10-13H2,1-2H3,(H,25,28)

InChI Key

YRIHRVQZEQJMHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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